molecular formula C36H66O10 B123297 Bis(3-dodecanoyloxy-2-hydroxypropyl) hexanedioate CAS No. 149607-81-8

Bis(3-dodecanoyloxy-2-hydroxypropyl) hexanedioate

Cat. No.: B123297
CAS No.: 149607-81-8
M. Wt: 658.9 g/mol
InChI Key: KNXCRXVEYZHQEA-UHFFFAOYSA-N
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Description

Bis(3-dodecanoyloxy-2-hydroxypropyl) hexanedioate is a complex organic compound known for its unique chemical structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. This compound is characterized by the presence of ester and hydroxyl functional groups, which contribute to its versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-dodecanoyloxy-2-hydroxypropyl) hexanedioate typically involves esterification reactions. One common method includes the reaction of hexanedioic acid with 3-(dodecanoyloxy)-2-hydroxypropyl alcohol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of ester bonds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(3-dodecanoyloxy-2-hydroxypropyl) hexanedioate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Bis(3-dodecanoyloxy-2-hydroxypropyl) hexanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: Employed in the study of lipid metabolism and as a component in biochemical assays.

    Medicine: :

Properties

CAS No.

149607-81-8

Molecular Formula

C36H66O10

Molecular Weight

658.9 g/mol

IUPAC Name

bis(3-dodecanoyloxy-2-hydroxypropyl) hexanedioate

InChI

InChI=1S/C36H66O10/c1-3-5-7-9-11-13-15-17-19-23-33(39)43-27-31(37)29-45-35(41)25-21-22-26-36(42)46-30-32(38)28-44-34(40)24-20-18-16-14-12-10-8-6-4-2/h31-32,37-38H,3-30H2,1-2H3

InChI Key

KNXCRXVEYZHQEA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O)O

Origin of Product

United States

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